Nickel(II) carbonate (basic) hydrate

Übersicht

Beschreibung

Nickel(II) carbonate (basic) hydrate, with a nickel content of 40% minimum and typically 99.5% purity on a metals basis, is a green powder that is insoluble in water. It is an important compound in various industrial applications, particularly in nickel electroplating and as an intermediate in the hydrometallurgical purification of nickel from its ores .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nickel(II) carbonate (basic) hydrate can be synthesized by treating solutions of nickel sulfate with sodium carbonate. This reaction precipitates the basic nickel carbonate as a green solid. The hydrated form can also be prepared by electrolytic oxidation of nickel in the presence of carbon dioxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the treatment of nickel sulfate solutions with sodium carbonate under controlled conditions to ensure the desired purity and composition. The resulting precipitate is then filtered, washed, and dried to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Nickel(II) carbonate (basic) hydrate undergoes several types of chemical reactions, including:

Calcination: Heating the compound to drive off carbon dioxide and water results in the formation of nickel oxide.

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to hydrolyze this compound.

Major Products

Nickel Oxide: Formed through the calcination of this compound.

Nickel(II) Ion Solutions: Produced by hydrolysis with acids.

Wissenschaftliche Forschungsanwendungen

Catalyst Precursor

Nickel(II) carbonate (basic) hydrate is primarily used as a precursor in the synthesis of nickel catalysts. These catalysts are essential in various chemical reactions, including hydrogenation and reforming processes. The conversion of nickel carbonate to nickel oxide through calcination enhances its catalytic properties, making it effective in industrial applications such as petroleum refining and organic synthesis .

Ceramic Applications

In ceramics, this compound is utilized for producing colored glazes and ceramic materials. The compound imparts a green color to ceramics, which is desirable in decorative tiles and pottery. Its role as a flux helps lower the melting point of ceramic mixtures, facilitating easier processing during firing .

Electroplating

This compound serves as an important intermediate in the electroplating industry. It is used to deposit nickel onto various substrates, enhancing their corrosion resistance and aesthetic appeal. The electroplating process benefits from the stability of nickel(II) carbonate during electrolysis, ensuring uniform deposition .

Case Study 1: Catalytic Applications

A study demonstrated that nickel catalysts derived from this compound exhibited superior activity in the hydrogenation of unsaturated hydrocarbons compared to traditional catalysts. The research highlighted the efficiency of these catalysts in producing high-purity products with minimal by-products .

Case Study 2: Ceramic Glaze Development

Research conducted on the use of this compound in ceramic glazes revealed that varying concentrations of the compound could significantly alter the color and opacity of the final product. This study emphasized its potential for creating innovative design solutions in ceramic art and manufacturing .

Wirkmechanismus

The mechanism by which nickel(II) carbonate (basic) hydrate exerts its effects is primarily through its ability to release nickel ions in solution. These ions can then participate in various chemical reactions, such as catalysis and electroplating. The molecular targets and pathways involved include the formation of nickel complexes and the deposition of nickel metal on substrates .

Vergleich Mit ähnlichen Verbindungen

Nickel(II) carbonate (basic) hydrate can be compared with other nickel compounds, such as:

Nickel(II) hydroxide: Similar in its use in battery manufacturing but differs in its chemical structure and reactivity.

Nickel(II) oxide: Formed from the calcination of this compound and used in catalysis and ceramics.

Nickel(II) nitrate: Used in electroplating and as a precursor to other nickel compounds.

This compound is unique in its combination of high nickel content and specific applications in electroplating and catalysis, making it a valuable compound in both research and industry .

Biologische Aktivität

Nickel(II) carbonate (basic) hydrate, with the formula , is an inorganic compound that has garnered attention for its biological activity and potential applications in various fields, including catalysis and environmental science. This article delves into the biological properties of this compound, focusing on its interactions with biological systems, potential toxicity, and applications in photocatalysis.

- Molecular Weight : Approximately 304.11 g/mol (anhydrous)

- Appearance : Green powder

- Solubility : Sparingly soluble in water (0.0093 g/100ml) .

- Density : 4.39 g/cm³ .

Biological Interactions

Nickel compounds are known to exhibit a range of biological activities, primarily due to the nickel ion () they release in aqueous environments. The biological activity of this compound can be summarized as follows:

1. Toxicity and Carcinogenicity

Nickel exposure has been linked to various health issues, including skin allergies, respiratory problems, and cancer. The International Agency for Research on Cancer (IARC) classifies nickel compounds as Group 1 carcinogens when inhaled . Studies indicate that nickel compounds can induce oxidative stress and inflammation in cells, leading to DNA damage and tumorigenesis.

2. Antimicrobial Activity

Research has shown that nickel compounds possess antimicrobial properties. Nickel(II) carbonate has been evaluated for its ability to inhibit the growth of various bacterial strains. For instance, a study demonstrated that nickel-based compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially due to the disruption of cellular processes through metal ion interference .

3. Photocatalytic Properties

Recent studies have highlighted the photocatalytic potential of nickel carbonate hydroxide nanostructures derived from this compound. These materials have been synthesized using hydrothermal methods and demonstrated effective hydrogen evolution reactions (HER), showcasing their utility in renewable energy applications . The photocatalytic efficiency was reported at a yield of 10 μmol g h under white light irradiation .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at the University of Oulu examined the antimicrobial effects of nickel(II) carbonate on Escherichia coli and Staphylococcus aureus. The results indicated a concentration-dependent inhibition of bacterial growth, suggesting that nickel(II) carbonate could be utilized in developing antimicrobial coatings or treatments for infections .

Case Study 2: Photocatalytic Hydrogen Evolution

In another investigation, hierarchical nickel carbonate hydroxide was synthesized from this compound and tested for photocatalytic hydrogen production. The study revealed that these nanostructures not only facilitated efficient HER but also demonstrated stability over multiple cycles, indicating their potential for sustainable energy applications .

Comparative Table of Biological Activities

| Activity Type | This compound | Other Nickel Compounds |

|---|---|---|

| Toxicity | Moderate; potential carcinogen | High; varies by compound |

| Antimicrobial | Effective against E. coli and S. aureus | Varies; some compounds effective |

| Photocatalytic Efficiency | Moderate (10 μmol g h) | Higher in some Ni-based catalysts |

| Environmental Impact | Potentially hazardous | Varies; some are eco-friendly |

Eigenschaften

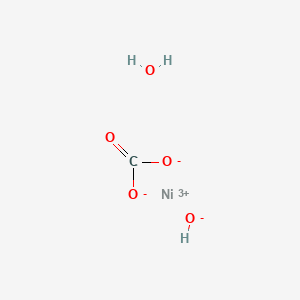

IUPAC Name |

nickel(3+);carbonate;hydroxide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ni.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/q;+3;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHQSKMMVSSKAT-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[OH-].[Ni+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NiO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001334630 | |

| Record name | Nickel carbonate hydroxide (Ni3(CO3)(OH)4), hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958638-02-3 | |

| Record name | Nickel carbonate hydroxide (Ni3(CO3)(OH)4), hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.